Methyl 2-bromo-6-(methylamino)benzoate
Description
Methyl 2-bromo-6-(methylamino)benzoate is a substituted benzoate ester featuring a bromine atom at the 2-position and a methylamino group (-NHCH₃) at the 6-position of the aromatic ring.
Properties
IUPAC Name |
methyl 2-bromo-6-(methylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-7-5-3-4-6(10)8(7)9(12)13-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIRJLKIOAOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-(methylamino)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-aminobenzoate to introduce the bromine atom at the 2-position. This is followed by the methylation of the amino group at the 6-position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent, while the methylation step can be optimized for large-scale production by using automated systems to control the reaction parameters.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form amines and alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with boronic acids or esters under inert atmosphere.
Major Products:
Substitution Products: Hydroxybenzoates, alkoxybenzoates, and aminobenzoates.
Oxidation Products: Quinones and carboxylic acids.
Reduction Products: Amines and alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 2-bromo-6-(methylamino)benzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom can participate in nucleophilic substitution reactions, making it a versatile building block for more complex molecules. For instance, it can be used to synthesize derivatives that are relevant in pharmaceutical applications, including antitumor agents and prostaglandins .
Reactivity and Derivatives
The compound can undergo several chemical transformations:
- Oxidation : Can yield quinones and other oxidized derivatives.
- Reduction : Can produce amines and related compounds.
- Substitution : Engages in various substitution reactions to form substituted benzoates.
Biological Research
Potential Therapeutic Applications
Research indicates that this compound may exhibit biological activities that are of interest in drug development. It has been investigated for its interactions with biomolecules, which could lead to the development of new therapeutic agents targeting specific diseases .
Case Study: PD-1/PD-L1 Inhibitors
In a study focused on developing small-molecule inhibitors for the PD-1/PD-L1 pathway, derivatives of this compound were synthesized and tested. The results demonstrated that certain modifications to this compound could enhance binding affinity and selectivity towards the PD-L1 receptor, indicating its potential role in cancer immunotherapy .
Medicinal Chemistry
Drug Development
This compound is explored as a precursor for various drugs due to its ability to modify biological pathways through its reactive bromine atom. Its derivatives have shown promise as effective agents against different types of cancers by modulating immune responses or directly targeting tumor cells .
Industrial Applications
Fragrance and Flavor Industry
Beyond its medicinal applications, this compound is also utilized in the fragrance industry due to its pleasant aroma profile. It can be incorporated into flavorings and perfumes, demonstrating versatility beyond traditional chemical uses.
Data Summary
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Key role in creating antitumor agents |
| Biological Research | Investigated for potential therapeutic properties | Active in PD-1/PD-L1 inhibition studies |
| Medicinal Chemistry | Precursor for drug development | Modulates immune responses in cancer treatment |
| Industrial Applications | Used in fragrances and flavorings | Contributes to aroma profiles in consumer products |
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-(methylamino)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine and methylamino groups can interact with target molecules through hydrogen bonding, van der Waals forces, and covalent interactions, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituent (Position 2) | Substituent (Position 6) | CAS Number | Molecular Features |
|---|---|---|---|---|
| This compound | Bromo | Methylamino | Not Provided | Polar amino group, potential H-bonding |
| Methyl 2-bromo-6-methylbenzoate | Bromo | Methyl | 99548-56-8 | Hydrophobic methyl group |
| Methyl 2-bromo-6-chlorobenzoate | Bromo | Chloro | 685892-23-3 | Electron-withdrawing chloro substituent |
| Methyl triazine derivative (Express) | Sulfonylurea linkage | Triazine ring | Not Provided | Complex heterocyclic structure |
Key Observations:
- Methylamino vs. This may enhance solubility in polar solvents or biological activity .
Hazard Profiles
All analogs share similar hazards (harmful via inhalation, skin contact, or ingestion), as shown below:
Notes:
- The methylamino group may introduce additional amine-related toxicity (e.g., sensitization), though specific data are lacking.
- Express, as a commercial herbicide, is subject to strict regulatory tolerances (e.g., 0.05 ppm in crops) due to its environmental persistence .
Biological Activity
Methyl 2-bromo-6-(methylamino)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
This compound is characterized by its aromatic structure, which facilitates interactions with various biological targets. The presence of the bromo and methylamino groups enhances its reactivity and potential biological effects.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in biomolecules. The compound's aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with proteins and enzymes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.0195 | Strong inhibition |
| Staphylococcus aureus | 0.0048 | Excellent activity |
| Bacillus subtilis | 0.0098 | Moderate activity |
| Candida albicans | 0.039 | Effective antifungal action |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of various derivatives of this compound. The study found that modifications to the compound significantly influenced its antibacterial properties, with certain derivatives exhibiting enhanced activity against resistant strains .
- Mechanistic Insights : Another study utilized NMR spectroscopy to explore the interactions between this compound and target proteins. The results indicated that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects .
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Studies on related compounds have shown that brominated benzoates can exhibit cytotoxic effects at higher concentrations. Therefore, further research is needed to establish safe dosage levels and potential side effects .
Chemical Reactions Analysis
Bromination of Benzoic Acid Derivatives
A common route involves selective bromination of benzoic acid derivatives. For example, 2,6-dimethylbenzoic acid can be brominated using sodium bromate and hydrobromic acid under light, yielding 2-bromomethyl-6-methylbenzoic acid, which is then esterified .
Typical Conditions for Bromination
| Reagent | Solvent | Temperature | Light Exposure |
|---|---|---|---|
| Sodium bromate | Methylene chloride | 0–10°C | Wavelength: 200–750 nm |
| Hydrobromic acid | Aqueous | - | Essential for selectivity |
This method ensures high purity (>85%) and avoids polybromination due to controlled reagent stoichiometry .
Substitution Reactions
The bromine atom undergoes nucleophilic substitution, particularly under basic or acidic conditions.
Nucleophilic Aromatic Substitution
The bromine at position 2 is reactive toward nucleophiles (e.g., hydroxide, amines) due to the electron-withdrawing cyano and ester groups. For example:
Amino Group Reactivity
The methylamino group (-NHCH₃) at position 6 participates in:
Acylation
Reaction with acylating agents (e.g., acetic anhydride) forms amides:
Alkylation
Alkylation via reductive amination or alkylation agents (e.g., methyl iodide) modifies the amino group.
Hydrolysis and Derivatization
The ester group undergoes hydrolysis to form carboxylic acids or alternative esters. For example:
-
Saponification : Reaction with aqueous NaOH yields the carboxylic acid.
-
Transesterification : Reaction with alcohols (e.g., ethanol) forms ethyl esters .
Reduction
While not directly reported for this compound, analogous bromobenzoates undergo reduction of bromine to hydrogen using NaBH₄ or LiAlH₄ .
Oxidation
The methylamino group may oxidize to nitro groups under strong oxidizing conditions (e.g., KMnO₄), though this is less common in benzoate derivatives.
Key Reaction Parameters
| Reaction Type | Typical Conditions |
|---|---|
| Bromination | Light, 0–10°C, HBr, NaBrO₃ |
| Nucleophilic substitution | Basic conditions (e.g., NH₃, H₂O) |
| Hydrolysis | Aqueous base (e.g., NaOH) |
Research Findings
-
Selectivity : Bromination using NaBrO₃/HBr under light minimizes polybromination and enhances yield .
-
Esterification : Potassium carbonate in N,N-dimethyl acetamide enables efficient ester formation with >90% purity .
-
Biological Activity : Analogous amino-benzoates exhibit enzyme modulation potential, suggesting applications in drug discovery.
This compound’s reactivity highlights its utility in organic synthesis and medicinal chemistry, particularly for generating diverse functionalized benzoates. Further studies on its biological interactions could unlock therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
